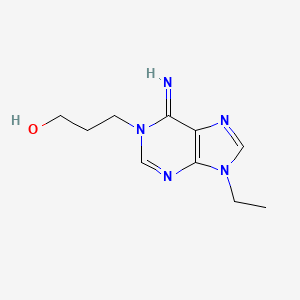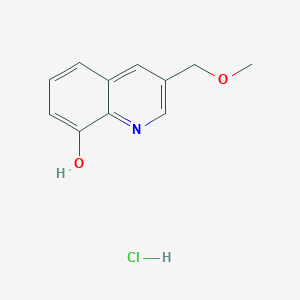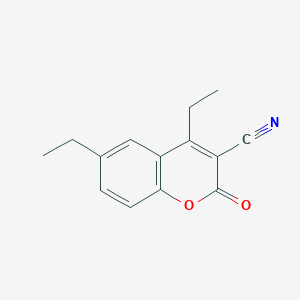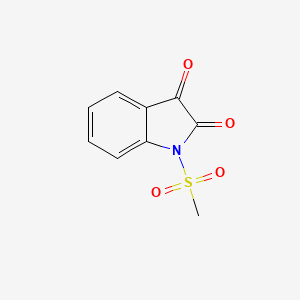![molecular formula C12H9N3O2 B11881474 2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol CAS No. 64947-24-6](/img/structure/B11881474.png)
2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-aminopyrazole with an isoflavone derivative under microwave irradiation to yield the desired product . The reaction conditions often include the use of a solvent such as ethanol or dimethylformamide, and a catalyst like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of materials with specific photophysical properties, such as fluorescent probes and organic light-emitting diodes
Wirkmechanismus
The mechanism of action of 2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its photophysical properties allow it to interact with light, making it useful in imaging and sensing applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features but different substituents.
2-phenylpyrazolo[1,5-a]pyrimidine: Another analog with variations in the phenyl ring substituents.
5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine: A derivative with methyl groups at positions 5 and 7.
Uniqueness
2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring precise molecular interactions and specific light absorption/emission characteristics .
Eigenschaften
CAS-Nummer |
64947-24-6 |
|---|---|
Molekularformel |
C12H9N3O2 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
7-hydroxy-2-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H9N3O2/c16-11-7-12(17)15-10(13-11)6-9(14-15)8-4-2-1-3-5-8/h1-7,17H,(H,13,16) |
InChI-Schlüssel |
OPKHKBBVDALWFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)NC(=O)C=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)




![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)








